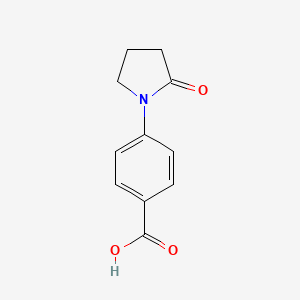

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Descripción

Historical Context and Emerging Significance of Pyrrolidinone-Benzoic Acid Derivatives

Benzoic acid, discovered in the 16th century, is a fundamental building block in organic synthesis and is found in numerous natural products and pharmaceuticals. nih.gov Its derivatives are widely used as preservatives, and the carboxylic acid group provides a key handle for chemical modifications and interactions with biological targets. nih.govresearchgate.net

The combination of these two scaffolds into 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid creates a molecule with a defined three-dimensional structure and multiple points for functionalization. The emerging significance of this class of compounds is tied to the continued interest in developing novel therapeutics that can exploit the favorable properties of both the pyrrolidinone and benzoic acid moieties.

Overview of Academic Research Trajectories for the this compound Class

Academic research into this compound and its derivatives has primarily focused on the synthesis and biological evaluation of new analogues. These investigations have explored the potential of this scaffold in various therapeutic areas, most notably in the development of anticancer and antimicrobial agents.

Researchers have synthesized a variety of derivatives by modifying both the pyrrolidinone and the benzoic acid components. These studies have generated valuable structure-activity relationship (SAR) data, providing insights into how different substituents influence biological activity. The ongoing discovery of new bioactive molecules containing the 2-pyrrolidinone (B116388) scaffold continues to drive research in this area. mdpi.com

Detailed Research Findings:

Recent studies have demonstrated the potential of this chemical class. For instance, derivatives of 5-oxopyrrolidine have shown promising anticancer and antimicrobial activities. mdpi.com Similarly, research on other N-aryl pyrrolidinone derivatives has highlighted their potential as inhibitors of various enzymes and as modulators of biological pathways. nih.govnih.gov The following tables summarize some of the key research findings for derivatives related to the this compound scaffold.

| Compound Class | Biological Activity | Key Findings |

| Benzoxazole (B165842) clubbed 2-pyrrolidinones | Anticancer | Compounds 19 and 20 showed significant growth inhibition of the SNB-75 CNS cancer cell line. nih.gov |

| 5-Oxopyrrolidine derivatives | Anticancer, Antimicrobial | A series of synthesized compounds exhibited potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. mdpi.com |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 Inhibition | Azabenzene analogs showed potent inhibitory activity against protein kinase CK2. nih.gov |

| Derivative | Target/Organism | Measurement | Value |

| Compound 19 (4-NO₂ derivative of benzoxazole clubbed 2-pyrrolidinone) | Monoacylglycerol Lipase (MAGL) | IC₅₀ | 8.4 nM nih.gov |

| Compound 20 (4-SO₂NH₂ derivative of benzoxazole clubbed 2-pyrrolidinone) | Monoacylglycerol Lipase (MAGL) | IC₅₀ | 7.6 nM nih.gov |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | MIC | 125 µg/mL mdpi.com |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Bacillus subtilis ATCC 6683 | MIC | 125 µg/mL mdpi.com |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic Acid Derivative (Compound 10) | Staphylococcus aureus | Biofilm Eradication | Effective at 0.5x, 1x, and 2x MIC mdpi.com |

Fundamental Relevance in Contemporary Organic Chemistry and Chemical Biology

The this compound scaffold is of fundamental relevance in modern organic chemistry due to the synthetic challenges and opportunities it presents. The construction of the N-aryl bond between the pyrrolidinone nitrogen and the benzene (B151609) ring is a key synthetic step, and numerous methods, including transition-metal-catalyzed cross-coupling reactions, have been developed for this purpose. nih.govmdpi.com The presence of both a carboxylic acid and a lactam in the same molecule allows for orthogonal chemical transformations, making it a versatile building block for the synthesis of more complex molecules. acs.orgacs.org

In chemical biology, this scaffold serves as a valuable tool for probing biological systems. The defined spatial arrangement of the aromatic ring and the pyrrolidinone moiety can be exploited to design molecules that interact with specific protein binding sites. For example, this compound itself has been used as a hydrogen bonding inhibitor to study interactions within protein cavities. biosynth.com The ability to systematically modify the scaffold and observe the effects on biological activity is crucial for understanding molecular recognition and for the rational design of new bioactive compounds. The pyrrolidinone ring, in particular, is a versatile scaffold for creating novel biologically active compounds for drug discovery. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h3-6H,1-2,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKWTEYRNMUJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354420 | |

| Record name | 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36151-44-7 | |

| Record name | 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Oxo Pyrrolidin 1 Yl Benzoic Acid and Its Analogs

Classical Synthetic Pathways to the Pyrrolidinone-Benzoic Acid Core

The traditional synthesis of the 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid scaffold generally involves the formation of the pyrrolidinone ring followed by its N-arylation, or the coupling of a pre-functionalized benzoic acid derivative with a pyrrolidinone precursor.

Strategies for Pyrrolidinone Ring Construction

The 2-pyrrolidinone (B116388) ring, a five-membered lactam, is a common structural motif. Classical methods for its construction often begin with linear precursors that undergo cyclization. A prevalent method involves the cyclization of γ-aminobutyric acid (GABA) or its ester derivatives under thermal conditions. Another common approach is the reduction of succinimide (B58015) or its derivatives. For industrial-scale production, the reaction of maleic anhydride (B1165640) with ammonia (B1221849) or primary amines, followed by hydrogenation and cyclization, is a well-established route.

A laboratory-scale synthesis might involve the reaction of a γ-haloalkanoate with an amine. For instance, ethyl 4-bromobutanoate can be reacted with an appropriate amine, leading to an intermediate that upon cyclization yields the desired pyrrolidinone ring.

Introduction and Functionalization of the Benzoic Acid Moiety

The introduction of the benzoic acid group is typically achieved through N-arylation of 2-pyrrolidinone with a pre-functionalized benzene (B151609) ring. The key starting material for this is a 4-halobenzoic acid, such as 4-iodobenzoic acid or 4-bromobenzoic acid. The carboxyl group is often protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent side reactions.

A classical method for this C-N bond formation is the Ullmann condensation . google.com This reaction traditionally involves the coupling of an aryl halide with an amine or amide in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. google.com The reaction of 2-pyrrolidinone with a methyl 4-halobenzoate under Ullmann conditions would yield the corresponding N-aryl pyrrolidinone ester, which can then be hydrolyzed to the desired carboxylic acid.

Table 1: Classical Ullmann Condensation for N-Arylation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2-Pyrrolidinone | Methyl 4-iodobenzoate | Copper(I) iodide | High temperature, polar solvent (e.g., DMF) | Methyl 4-(2-oxopyrrolidin-1-yl)benzoate |

This table represents a generalized classical approach.

Multi-Step Synthesis Design and Optimization

A typical multi-step synthesis for this compound would involve the following conceptual steps:

Protection of the Carboxylic Acid: 4-Halobenzoic acid (e.g., 4-bromobenzoic acid) is first converted to its corresponding ester (e.g., methyl 4-bromobenzoate) to protect the acidic proton which would interfere with the basic conditions often used in the subsequent coupling step.

N-Arylation: The protected 4-halobenzoate is then coupled with 2-pyrrolidinone using a classical method like the Ullmann condensation.

Deprotection: The resulting ester, methyl 4-(2-oxopyrrolidin-1-yl)benzoate, is hydrolyzed to the final product, this compound.

Optimization of such a sequence involves several factors. For the Ullmann coupling, optimization would focus on the source of copper (e.g., CuI, Cu2O), the use of ligands to solubilize the copper catalyst and accelerate the reaction at lower temperatures, the choice of base (e.g., K2CO3, Cs2CO3), and the solvent. Reaction times and temperatures are also critical parameters to control to maximize yield and minimize side products. Purification of the intermediate and final products would typically involve crystallization or column chromatography.

Modern and Efficient Synthetic Transformations for Pyrrolidinone-Benzoic Acid Derivatives

Modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally benign methods for the synthesis of N-aryl lactams.

Catalytic Approaches in Compound Synthesis

The most significant modern advancement in the synthesis of N-aryl pyrrolidinones is the use of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . cymitquimica.com This reaction allows for the formation of C-N bonds under much milder conditions and with greater functional group tolerance than the classical Ullmann condensation. cymitquimica.com

In the context of synthesizing this compound, the Buchwald-Hartwig amination would involve the coupling of 2-pyrrolidinone with a 4-halobenzoic acid derivative (iodide, bromide, or even chloride) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. A variety of palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., BINAP, XPhos, SPhos) can be employed, and the choice often depends on the specific substrates. cymitquimica.com A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.

Table 2: Modern Buchwald-Hartwig Amination for N-Arylation

| Aryl Halide | Amide | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Methyl 4-bromobenzoate | 2-Pyrrolidinone | Pd(OAc)2 | XPhos | NaOtBu | Toluene | Methyl 4-(2-oxopyrrolidin-1-yl)benzoate |

This table illustrates a generalized modern catalytic approach.

The key advantages of the Buchwald-Hartwig amination include higher yields, shorter reaction times, and the ability to use a wider range of substrates, including less reactive aryl chlorides.

Exploration of Green Chemistry Principles in Synthetic Routes

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogs, several green approaches can be considered.

One major area of focus is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, including N-arylation. The use of microwave irradiation can lead to shorter reaction times, reduced side product formation, and often improved yields.

Another key principle of green chemistry is the reduction or replacement of hazardous solvents. Research into performing coupling reactions in more environmentally friendly solvents, such as water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is an active area of investigation. Solvent-free reactions, where the neat reactants are mixed and heated, often under microwave irradiation, represent an even greener alternative.

The development of more sustainable catalysts is also a crucial aspect. This includes designing catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) to reduce the amount of precious metal needed. Furthermore, the use of more earth-abundant and less toxic metals as catalysts, such as copper or iron, in modern, highly efficient catalytic systems is a growing trend that aligns with the principles of green chemistry.

Asymmetric Synthesis and Stereochemical Control

The creation of chiral centers with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For this compound derivatives, achieving stereocontrol at the pyrrolidinone ring is of significant interest.

Enantioselective Routes to Chiral this compound Derivatives

The enantioselective synthesis of chiral 2-aryl pyrrolidines, a class of compounds structurally related to the target molecule, has been achieved through various catalytic methods. One notable approach involves an iridium-catalyzed asymmetric hydrogenation, which has been successfully utilized to prepare differentially 2-aryl-substituted pyrrolidines with good yield and high enantiomeric excess. teknoscienze.com Although not directly applied to this compound, this method highlights a potential strategy where a precursor molecule containing the 4-carboxyphenyl group could be subjected to a similar catalytic asymmetric transformation to install the chiral center.

Another powerful strategy for the enantioselective synthesis of related structures is the use of enzymatic catalysis. Directed evolution of enzymes, such as cytochrome P411, has enabled the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine (B122466) derivatives with good enantioselectivity. researchgate.net This biocatalytic approach offers a green and efficient alternative to traditional metal-catalyzed reactions.

Furthermore, asymmetric [3+2] cycloaddition reactions represent a potent method for the construction of highly substituted pyrrolidines. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted proline derivatives with up to four stereogenic centers, demonstrating excellent control over the stereochemical outcome. acs.org

Utilization of Chiral Auxiliaries in Pyrrolidinone-Benzoic Acid Synthesis

Chiral auxiliaries are instrumental in diastereoselective synthesis, where a chiral molecule is temporarily incorporated to guide the formation of a new stereocenter. A notable example directly relevant to the target compound is the development of (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid as a chiral auxiliary for solid-phase asymmetric Diels-Alder reactions. This demonstrates the utility of a closely related structural motif in controlling stereochemistry.

The synthesis of new chiral pyrrolidines often starts from readily available chiral precursors like 2,3-O-iso-propylidene-D-erythronolactol. mdpi.comnih.gov These precursors can be elaborated through various synthetic steps to yield functionalized chiral pyrrolidines. While not a direct synthesis of the title compound, these methods showcase the principle of transferring chirality from a starting material to the final product.

Diastereoselective and Enantioselective Control Strategies

A combination of diastereoselective and enantioselective strategies is often employed to achieve high stereochemical purity. For instance, the synthesis of densely substituted pyrrolidines has been achieved via a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, yielding products with excellent regio- and diastereoselectivities. acs.org The sulfinyl group in this case acts as a chiral director, and its configuration determines the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. acs.org

The synthesis of chiral 2-aryl pyrrolidines has been efficiently prepared in three steps starting from N-vinylpyrrolidinone and an appropriate ethyl benzoate (B1203000) derivative. Key steps in this approach include a rearrangement and an iridium-catalyzed hydrogenation to afford the desired compound in good yield and enantiomeric excess. teknoscienze.com This methodology is complementary to other existing methods for preparing molecules of this type. teknoscienze.com

Derivatization and Functionalization Strategies for this compound Analogs

Once the core structure of this compound is obtained, further modifications can be introduced at the carboxylic acid group or on the pyrrolidinone ring to generate a library of analogs with diverse properties.

Chemical Modifications at the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations. Standard esterification and amidation reactions can be employed to generate a wide range of derivatives. For example, the synthesis of a series of sorbic and benzoic acid amide derivatives has been accomplished by conjugating the respective acids with amino acid esters. nih.gov This approach could be directly applied to this compound to produce novel amide conjugates.

The following table provides examples of common derivatizations of a carboxylic acid group:

| Derivative Type | Reagents and Conditions |

| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat |

| Amides | Amine, Coupling agent (e.g., DCC, EDC), Base |

| Acid Chlorides | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| Anhydrides | Acid chloride, Carboxylate salt |

Substitutions and Transformations on the Pyrrolidinone Ring

Functionalization of the pyrrolidinone ring itself offers another avenue for creating analogs. Redox-neutral α-functionalization of pyrrolidines has been reported, providing a method for the direct arylation at the α-position. nih.gov While this method was demonstrated on pyrrolidine itself, it suggests a potential strategy for introducing substituents onto the pyrrolidinone ring of the target molecule, assuming a suitable precursor.

Furthermore, a novel method for the one-pot synthesis of densely functionalized pyrrolidinones has been developed through a Smiles-Truce cascade reaction of arylsulfonamides with cyclopropane (B1198618) diesters. acs.org This metal-free reaction proceeds from readily available starting materials and is operationally simple, offering a rapid route to valuable pharmacophore structures. acs.org

The following table summarizes potential functionalization strategies for the pyrrolidinone ring:

| Position of Functionalization | Reaction Type | Potential Reagents |

| α-position | α-Arylation | Quinone monoacetal (as oxidant), DABCO (as base), Aryl nucleophile nih.gov |

| α-position | α-Alkylation | Strong base (e.g., LDA), Alkyl halide |

| β-position | Michael Addition (to α,β-unsaturated precursor) | Nucleophile (e.g., organocuprates) |

Functionalization of the Phenyl Ring System

The introduction of functional groups onto the phenyl ring of this compound is achieved primarily through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these substitutions is governed by the directing effects of the two substituents already present on the aromatic ring: the 2-oxopyrrolidin-1-yl group and the carboxylic acid group.

The carboxylic acid (-COOH) is a deactivating, meta-directing group, which withdraws electron density from the ring and directs incoming electrophiles to the position meta to itself (position 3). The 2-oxopyrrolidin-1-yl group, an N-acyl substituent, is generally considered a weak activating group and is ortho-, para-directing. The nitrogen's lone pair can donate electron density into the ring through resonance, directing substitution to the positions ortho and para to it.

In the case of this compound, the carboxylic acid is at position 1, and the lactam ring is at position 4. The meta-directing effect of the -COOH group and the ortho-directing effect of the 2-oxopyrrolidin-1-yl group are cooperative, both favoring substitution at the 3- and 5-positions.

Nitration

The nitration of the phenyl ring introduces a nitro (-NO₂) group and is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Consistent with the directing effects of the substituents, the nitration of 4-(2-oxopyrrolidin-1-yl)-benzoic acid yields 3-Nitro-4-(2-oxopyrrolidin-1-yl)-benzoic acid. nih.gov The reaction requires carefully controlled temperature conditions, often kept low to prevent the formation of ortho-substituted byproducts and unwanted side reactions. researchgate.net

Table 1: Nitration of this compound Click on the headers to sort the table.

| Reactant | Reagents | Product | Position of Substitution |

|---|---|---|---|

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro-4-(2-oxopyrrolidin-1-yl)-benzoic acid nih.gov | C3 |

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., chlorine, bromine) onto the phenyl ring. This reaction typically uses a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).

While the combined directing effects strongly predict substitution at the C3 position, documented research has identified 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid as a synthesized derivative. nih.gov The formation of this isomer, with substitution at the C2 position (ortho to the carboxylic acid), is not the expected outcome for a classic electrophilic aromatic substitution on this substrate. This suggests that the synthesis may proceed through an alternative pathway or that under specific catalytic conditions, such as palladium catalysis, different regioselectivity can be achieved. researchgate.net

Table 2: Halogenation of this compound Derivatives Click on the headers to sort the table.

| Reactant | Reagents | Product | Position of Substitution |

|---|---|---|---|

| This compound | Cl₂ / Lewis Acid (e.g., FeCl₃) | 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid nih.gov | C2 |

Sulfonation

Sulfonation is the process of introducing a sulfonic acid (-SO₃H) group onto the aromatic ring. The reaction is typically performed using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. chegg.comwikipedia.org SO₃ is a powerful electrophile that reacts with the activated benzene ring.

Specific literature detailing the direct sulfonation of this compound is not widely available. However, the existence of derivatives such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates demonstrates that a sulfonated version of the core molecule is synthetically accessible. nih.gov Based on established principles of electrophilic aromatic substitution, the sulfonation would be expected to occur at the C3 position, yielding 4-(2-oxopyrrolidin-1-yl)-3-sulfobenzoic acid. The reaction is reversible and often requires elevated temperatures.

Table 3: Predicted Sulfonation of this compound Click on the headers to sort the table.

| Reactant | Reagents | Predicted Product | Position of Substitution |

|---|---|---|---|

| This compound | Fuming H₂SO₄ (H₂SO₄/SO₃) | 4-(2-Oxo-pyrrolidin-1-yl)-3-sulfobenzoic acid | C3 |

Advanced Spectroscopic and Structural Elucidation of 4 2 Oxo Pyrrolidin 1 Yl Benzoic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, distinct signals corresponding to the protons of the pyrrolidinone ring, the aromatic ring, and the carboxylic acid would be observed. The aromatic protons on the benzene (B151609) ring typically appear as two sets of doublets in the downfield region (approximately δ 7.7-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the pyrrolidinone ring would present as three distinct multiplets. The two protons adjacent to the carbonyl group (C5-H) are expected around δ 2.6 ppm, the two protons adjacent to the nitrogen atom (C2-H) would be further downfield around δ 3.9 ppm due to the deshielding effect of the nitrogen, and the central methylene (B1212753) protons (C3-H) would appear around δ 2.1 ppm. The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet at a very downfield chemical shift, often above δ 12.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the carboxylic acid is typically found in the δ 167-173 ppm range. The carbonyl carbon of the lactam (pyrrolidinone ring) would also be in the downfield region, around δ 175 ppm. The carbon atoms of the aromatic ring would appear between δ 118 and δ 145 ppm. The three distinct methylene carbons of the pyrrolidinone ring would be observed in the upstate region of the spectrum, with the carbon adjacent to the nitrogen (C2) appearing around δ 49 ppm, the carbon adjacent to the carbonyl (C5) at approximately δ 31 ppm, and the central carbon (C3) at around δ 18 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >12.0 (broad s) | Carboxylic Acid (C=O) | ~168 |

| Aromatic (2H, d) | ~8.1 | Lactam (C=O) | ~175 |

| Aromatic (2H, d) | ~7.8 | Aromatic (C-N) | ~144 |

| Pyrrolidinone (-N-CH₂-) | ~3.9 (t) | Aromatic (C-COOH) | ~128 |

| Pyrrolidinone (-CH₂-C=O) | ~2.6 (t) | Aromatic (CH) | ~131 |

| Pyrrolidinone (-CH₂-CH₂-CH₂-) | ~2.1 (p) | Aromatic (CH) | ~119 |

| Pyrrolidinone (-N-CH₂-) | ~49 | ||

| Pyrrolidinone (-CH₂-C=O) | ~31 | ||

| Pyrrolidinone (-CH₂-CH₂-CH₂-) | ~18 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₁NO₃, giving it a molecular weight of 205.21 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be observed at m/z = 205. Key fragmentation pathways would involve the characteristic cleavage of the benzoic acid and pyrrolidinone moieties. A primary fragmentation step is often the loss of the hydroxyl group (-OH) from the carboxylic acid, yielding an acylium ion [M-17]⁺ at m/z 188. Another common fragmentation is the loss of the entire carboxyl group (-COOH), which would produce a fragment ion [M-45]⁺ at m/z 160. Further fragmentation of the pyrrolidinone ring could occur through various ring-opening and cleavage mechanisms, leading to smaller charged fragments that provide additional structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The spectrum will also feature two distinct carbonyl (C=O) stretching bands. The C=O stretch of the carboxylic acid typically appears around 1680-1710 cm⁻¹, while the C=O stretch of the five-membered lactam (amide) ring is expected at a slightly lower frequency, around 1660-1690 cm⁻¹. Other significant peaks include the C-N stretching of the lactam at approximately 1290 cm⁻¹, C-O stretching of the carboxylic acid around 1300 cm⁻¹, and multiple bands corresponding to the aromatic ring, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Lactam (Amide) | C=O Stretch | 1660-1690 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Lactam | C-N Stretch | ~1290 |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, one can obtain precise measurements of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of similar structures reveals expected features. The benzoic acid portion would likely be nearly planar. A key structural feature of many benzoic acid derivatives in the solid state is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate via strong O-H···O hydrogen bonds. The analysis would also reveal the conformation of the pyrrolidinone ring, which typically adopts an envelope or twisted conformation, and the dihedral angle between the plane of the benzene ring and the plane of the lactam moiety.

Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a compound and analyzing for the presence of isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reversed-phase HPLC (RP-HPLC) method would be highly effective for analyzing this compound. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or phosphoric acid to ensure the carboxyl group is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring strongly absorbs, likely around 230-254 nm. This method would allow for the separation of the target compound from any starting materials, by-products, or potential positional isomers (e.g., 2-(2-Oxo-pyrrolidin-1-yl)-benzoic acid or 3-(2-Oxo-pyrrolidin-1-yl)-benzoic acid), with purity calculated from the relative peak areas in the resulting chromatogram.

Chemical Reactivity and Mechanistic Studies of 4 2 Oxo Pyrrolidin 1 Yl Benzoic Acid

Investigation of Reaction Pathways and Transformation Mechanisms

The reaction pathways of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid are primarily dictated by the reactivity of the carboxylic acid group and the pyrrolidinone ring. The carboxylic acid can undergo typical reactions such as esterification and amidation, while the lactam ring can be subject to hydrolysis under certain conditions.

Research into related structures provides insight into potential transformation mechanisms. For instance, studies on similar heterocyclic compounds have shown that the pyrrolidinone ring can be a scaffold for synthesizing more complex molecules. A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-4-carboxylic acid demonstrated that the carboxylic acid group could be converted into a hydrazide, which then serves as a precursor for the synthesis of various derivatives containing azole, diazole, and hydrazone moieties. nih.gov This suggests that the carboxylic acid group of this compound can be a versatile handle for elaboration into other functional groups.

Furthermore, unexpected rearrangements have been observed in similar nitrogen-containing heterocyclic systems. In one instance, a 3-amino-4-(arylamino)-1H-isochromen-1-one underwent an oxidative ring-contracting rearrangement to form a phthalide-carboxamide derivative. mdpi.com While not a direct reaction of the target molecule, this highlights the potential for complex intramolecular transformations under specific conditions, which could be a possible, though currently undocumented, reaction pathway for derivatives of this compound.

Reactivity Profiles under Varied Chemical Environments

The reactivity of this compound is significantly influenced by the chemical environment, particularly pH and the presence of catalysts.

Acidic Conditions: Under strong acidic conditions, the carboxylic acid group can be protonated, which may influence its reactivity in subsequent reactions like esterification. The lactam in the pyrrolidinone ring is generally stable but can undergo hydrolysis to the corresponding amino acid upon prolonged heating in strong acid.

Basic Conditions: In a basic environment, the carboxylic acid group will be deprotonated to form a carboxylate salt. This increases its nucleophilicity and can facilitate certain reactions. The lactam ring is also susceptible to hydrolysis under basic conditions, which would lead to ring-opening to form 4-(4-aminobutanoylamino)benzoic acid.

Oxidative/Reductive Conditions: The aromatic ring and the pyrrolidinone moiety are relatively stable to mild oxidizing and reducing agents. However, under harsh conditions, the aromatic ring could be subject to oxidation or reduction, though such transformations are not commonly reported for this specific molecule.

Catalytic Reactivity and Kinetic Studies

While specific kinetic studies on this compound are not extensively documented in the public domain, general principles of catalysis applicable to its functional groups can be inferred.

Esterification: The esterification of the carboxylic acid group can be catalyzed by acids (e.g., sulfuric acid) or by using coupling agents. A general process for the esterification of benzoic acid with alcohols having 7 to 13 carbon atoms has been described using a tin(II) compound as a catalyst. google.com This type of catalysis could be applied to this compound.

Amidation: The formation of amides from the carboxylic acid group is another key reaction. Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed as an efficient method. ibs.re.kr This approach allows for the introduction of amino groups at positions ortho to the carboxylic acid, which could then be followed by decarboxylation to yield meta- or para-substituted anilines. ibs.re.kr This demonstrates a potential catalytic pathway for functionalizing the aromatic ring of this compound.

Kinetic data for these reactions would depend on various factors including the specific catalyst used, temperature, and concentration of reactants.

Mechanisms of Functional Group Interconversion

The interconversion of the functional groups in this compound is central to its use as a synthetic intermediate.

Carboxylic Acid to Ester/Amide: The conversion of the carboxylic acid to an ester typically proceeds via a Fischer-Speier esterification mechanism in the presence of an acid catalyst and an alcohol. iajpr.com Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride, which then readily reacts with an alcohol or amine to form the corresponding ester or amide.

Amidation via C-H Activation: A more advanced method for functional group interconversion involves the direct amination of the aromatic C-H bonds. Late-stage amination of benzoic acids has been achieved through a directed iridium-catalyzed C-H activation, allowing for the synthesis of aniline (B41778) derivatives. nih.gov This strategy could potentially be used to introduce an amino group onto the benzene (B151609) ring of this compound, thereby creating a new site for further chemical modification.

Pyrrolidinone Ring Opening: The lactam of the pyrrolidinone ring can be hydrolyzed to an amino acid. This reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion (under basic conditions) or a water molecule (under acidic conditions) attacks the carbonyl carbon of the lactam, leading to the cleavage of the amide bond.

Table of Reaction Conditions for Functional Group Interconversion

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester | Fischer-Speier Esterification |

| This compound | Thionyl Chloride (SOCl₂), then Amine | Corresponding Amide | Amidation via Acid Chloride |

| This compound | Sulfonyl azide, Iridium catalyst | Ortho-amidated derivative | C-H Amidation |

| This compound | Strong Base (e.g., NaOH), Heat | 4-(4-aminobutanoylamino)benzoic acid | Lactam Hydrolysis |

Structure Activity Relationship Sar and Rational Design of Pyrrolidinone Benzoic Acid Analogs

Elucidation of Key Structural Motifs for Biological Efficacy

The biological efficacy of pyrrolidinone-benzoic acid analogs is intrinsically linked to the specific arrangement and nature of their constituent parts: the pyrrolidinone ring, the benzoic acid moiety, and the substituents on either of these core structures. While direct and extensive SAR studies on 4-(2-oxo-pyrrolidin-1-yl)-benzoic acid itself are limited in publicly available research, valuable insights can be drawn from studies on analogous structures.

The pyrrolidinone ring serves as a crucial scaffold, providing a three-dimensional framework that influences the spatial orientation of other functional groups. Modifications to this ring, such as the introduction of substituents, can significantly impact biological activity. For instance, in a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, the pyrrolidinone moiety was a key component for their antiarrhythmic activity. nih.gov

The benzoic acid portion of the molecule is often critical for interaction with biological targets, frequently acting as a hydrogen bond donor or acceptor, or forming salt bridges. The position of the carboxyl group on the phenyl ring is a determining factor for activity. For many benzoic acid derivatives, para-substitution is preferred, as seen in various classes of enzyme inhibitors. pharmacy180.comnih.gov Alterations to the electronic properties of the benzoic acid ring through the addition of electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid and influence binding affinity. pharmacy180.com

Computational Approaches to Structure-Activity Correlation

To navigate the complexities of SAR, computational methods have become indispensable tools in modern drug discovery. These approaches allow for the prediction of biological activity and the prioritization of synthetic targets, thereby accelerating the design-make-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrrolidinone-benzoic acid analogs, QSAR studies can identify key physicochemical descriptors that correlate with efficacy. These descriptors can be steric, electronic, or hydrophobic in nature.

For example, in a QSAR study of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), it was found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial for activity. nih.gov Such models, often developed using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms, can predict the activity of novel, unsynthesized analogs. nih.govfrontiersin.org

A hypothetical QSAR study on a series of this compound derivatives might reveal the importance of descriptors such as:

| Descriptor Category | Potential Impact on Activity |

| Electronic | The Hammett constant (σ) of substituents on the benzoic acid ring could correlate with binding affinity due to modulation of the carboxylate's electronic character. |

| Steric | Molar refractivity (MR) or specific steric parameters (e.g., STERIMOL) for substituents on the pyrrolidinone ring could define the optimal size and shape for fitting into a target's active site. |

| Hydrophobic | The partition coefficient (logP) or distribution coefficient (logD) would likely be a critical descriptor, influencing both target binding and pharmacokinetic properties. |

Pharmacophore Development and Virtual Screening Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. dovepress.com These models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based). dovepress.com

For a series of pyrrolidinone-benzoic acid analogs, a pharmacophore model might include features such as:

A hydrogen bond acceptor (the carbonyl oxygen of the pyrrolidinone).

A hydrogen bond donor/acceptor (the carboxylic acid group).

A hydrophobic or aromatic feature (the phenyl ring).

Specific exclusion volumes to define regions where steric bulk is detrimental to activity.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. nih.gov This virtual screening approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Impact of Stereochemistry on Pharmacological Profiles and Target Selectivity

Chirality is a fundamental aspect of molecular recognition in biological systems. ijpsr.com The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit vastly different pharmacological and pharmacokinetic properties. nih.gov

In the context of this compound analogs, the pyrrolidinone ring can be a source of chirality, particularly when substituted. A notable example is seen in the analog (+/-)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid. nih.gov In this case, the enantiomers showed similar in vitro activity in inhibiting fatty acid and sterol biosynthesis. nih.gov However, the in vivo activity was stereoselective, with the (S)-(+)-enantiomer demonstrating superior plasma triglyceride and phospholipid-lowering effects. nih.gov This difference was attributed to stereoselective pharmacokinetics. nih.gov

The implications of stereochemistry are profound:

Target Binding: One enantiomer may bind with significantly higher affinity to a receptor or enzyme than the other. The less active enantiomer (distomer) may be inactive or could even bind to other targets, leading to off-target effects. ijpsr.com

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ. For instance, one enantiomer might be metabolized more rapidly, leading to a shorter duration of action.

Toxicity: In some cases, the desired therapeutic effect resides in one enantiomer, while the other is responsible for adverse effects. nih.gov

Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in the development of pyrrolidinone-benzoic acid analogs.

Ligand Efficiency and Lipophilicity Analysis in Derivative Design

In the process of lead optimization, it is common to see an increase in both potency and molecular weight/lipophilicity. However, high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. To guide the design of more "drug-like" molecules, several metrics have been developed, including ligand efficiency (LE) and lipophilic efficiency (LLE). core.ac.uk

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom count, HAC). It is calculated as: LE = -2.303 * (pIC50 or pKi) / HAC

A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target. core.ac.uk

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates potency to lipophilicity (logP or logD). ijpsr.com It is calculated as: LLE = pIC50 (or pKi) - logP (or logD)

An LLE value of 5 or greater is often considered a benchmark for a promising drug candidate. researchgate.net This metric helps to ensure that increases in potency are not solely due to increased lipophilicity. nih.gov

The table below illustrates hypothetical LE and LLE values for a series of this compound analogs, demonstrating how these metrics can be used to guide derivative design.

| Compound | Substitution | pIC50 | logP | HAC | LE | LLE |

| 1 | None | 5.0 | 2.5 | 15 | 0.77 | 2.5 |

| 2 | 4'-Chloro | 5.5 | 3.2 | 16 | 0.79 | 2.3 |

| 3 | 3'-Methoxy | 6.2 | 2.8 | 17 | 0.84 | 3.4 |

| 4 | 4'-Fluoro | 5.8 | 2.7 | 16 | 0.83 | 3.1 |

In this hypothetical series, compound 3 shows the most promising profile with a good balance of improved potency and favorable efficiency metrics. The goal in derivative design is to maximize potency while maintaining or improving LE and LLE, thereby guiding the selection of substituents that contribute efficiently to binding without introducing excessive lipophilicity. nih.gov

Biological Activities and Pharmacological Investigations of 4 2 Oxo Pyrrolidin 1 Yl Benzoic Acid Derivatives

Anti-inflammatory Efficacy and Underlying Molecular Mechanisms

Derivatives of 4-(2-oxo-pyrrolidin-1-yl)-benzoic acid have been investigated for their anti-inflammatory properties, with studies focusing on their ability to modulate key inflammatory pathways and mediators.

Modulation of Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-6)

The inflammatory response is a complex process involving the release of various signaling molecules, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The binding of TNF-α to its receptor can trigger the NF-κB signaling pathway, which in turn stimulates the production of other pro-inflammatory cytokines, thereby amplifying the inflammatory cascade. manuscriptscientific.com IL-6 is also a key player, implicated in the differentiation of T-helper 17 (Th17) cells and the secretion of multiple inflammatory factors. manuscriptscientific.com Research into novel benzofuran (B130515) derivatives has shown that certain compounds can decrease IL-6 secretion in cancer cell lines. mdpi.com While direct studies on this compound derivatives' effects on TNF-α and IL-6 are emerging, the broader class of benzoic acid and pyrrolidine (B122466) derivatives has shown promise in this area. nih.govresearchgate.net

Investigations into Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Interactions

A significant strategy in the development of anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid cascade. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov Dual inhibition of COX-2 and 5-LOX is considered a valuable approach to developing safer non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share structural similarities with pyrrolidine derivatives, have demonstrated potent inhibition of both COX-1 and COX-2 enzymes. nih.gov Similarly, research on new pyrrolidine derivatives has identified compounds with significant anti-inflammatory effects, which were evaluated through computational docking against COX-1 and COX-2 enzymes. nih.gov Other related structures, such as 6-oxo-6-naphthylhexanoic acid derivatives, have also been noted for their 5-lipoxygenase inhibitory activity. scilit.com These findings suggest that the this compound framework is a promising scaffold for developing novel COX/LOX inhibitors.

Anticancer Potential and Antineoplastic Mechanisms

The search for new anticancer agents has led to the exploration of organic molecules containing the benzoic acid moiety, which have shown significant anticancer potential. researchgate.netnih.gov Derivatives of this compound have been a particular focus, demonstrating notable efficacy against various cancer cell lines.

Inhibition of Cellular Proliferation in Diverse Cancer Cell Lines

A key area of investigation has been the synthesis of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (PYB-SO) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (B1295997) (PYB-SA) derivatives. These compounds have been shown to possess potent antiproliferative activity against a range of human cancer cell lines. nih.gov Specifically, they were effective in the low nanomolar to low micromolar range on cell lines including HT-1080 (fibrosarcoma), HT-29 (colorectal adenocarcinoma), M21 (melanoma), and MCF7 (breast adenocarcinoma). nih.gov

Table 1: Antiproliferative Activity of PYB-SO and PYB-SA Derivatives

| Derivative Type | Concentration Range | Tested Cancer Cell Lines |

|---|---|---|

| Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) | 0.0087–8.6 µM | HT-1080, HT-29, M21, MCF7 |

| Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs) | 0.056–21 µM | HT-1080, HT-29, M21, MCF7 |

Data sourced from a study on new antimicrotubule agents. nih.gov

Other studies on related heterocyclic compounds, such as benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, have also reported significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung). nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A crucial aspect of anticancer drug development is the ability to induce programmed cell death (apoptosis) and halt the uncontrolled division of cancer cells (cell cycle arrest). Inducing cell cycle arrest is considered an effective strategy in developing anticancer therapies. mdpi.com

The aforementioned PYB-SO and PYB-SA derivatives were found to block cell cycle progression in the G2/M phase. nih.gov This is achieved through the depolymerization of microtubules, as these compounds were identified as antimicrotubule agents that target the colchicine-binding site. nih.gov

Other research on dispiropiperazine derivatives has identified compounds that arrest the cell cycle at the G2/M phase, leading to apoptosis, necrosis, and DNA damage. nih.govresearchgate.net Similarly, certain benzimidazole (B57391) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in cancer cells. nih.govmdpi.com Studies on halogenated benzofuran derivatives also revealed the induction of G2/M phase arrest in HepG2 liver cancer cells and S and G2/M phase arrest in A549 lung cancer cells. mdpi.com These findings highlight a common mechanistic pathway for various heterocyclic compounds, suggesting that derivatives of this compound likely share these apoptosis-inducing and cell cycle-arresting capabilities.

Antimicrobial and Antitubercular Properties

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. scispace.com Pyrrolidine derivatives have been explored for their potential in this area.

Research into 5-oxopyrrolidine derivatives demonstrated that certain compounds exhibit favorable antimicrobial activity. mdpi.com For instance, one derivative showed activity against multidrug-resistant and vancomycin-intermediate Staphylococcus aureus isolates with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL. mdpi.com Other studies on pyrrolidine-2,5-dione derivatives also reported moderate antimicrobial activities against selected bacterial and fungal species. scispace.com

In the context of tuberculosis, salicylanilide-based carbamates have exhibited very good in vitro activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium, with MIC values between 0.5-2 micromol/L. researchgate.net Furthermore, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing promising results. nih.gov While these are not direct derivatives of this compound, the presence of related structural motifs points to a potential avenue for developing novel antitubercular agents from this scaffold.

Table 2: Antimicrobial Activity of Selected Pyrrolidine and Related Derivatives

| Compound Class | Organism | Activity (MIC) |

|---|---|---|

| 5-Oxopyrrolidine derivative 21 | Multidrug-resistant Staphylococcus aureus | 1–8 µg/mL |

| Pyrrolidine-2,5-dione derivative 5 | Various bacteria and fungi | 32–128 µg/mL |

| Pyrrolidine-2,5-dione derivative 8 | Various bacteria and fungi | 16–256 µg/mL |

| Salicylanilide-based carbamates | Mycobacterium species | 0.5–2 µmol/L |

Data compiled from studies on novel 5-oxopyrrolidine derivatives, pyrrolidine-2,5-dione derivatives, and salicylanilide-based carbamates. scispace.commdpi.comresearchgate.net

Antibacterial Spectrum and Modes of Action

Derivatives of benzoic acid have demonstrated a range of antibacterial activities. The effectiveness of these compounds is influenced by the type, number, and position of substituents on the benzoic ring. nih.gov For instance, certain benzoic acid derivatives show significant activity against Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1 mg/mL. nih.gov The mechanism of action for benzoic acid derivatives often involves the disruption of the bacterial cell membrane. The undissociated form of the acid can diffuse through the phospholipid layer, leading to acidification of the intracellular environment and disruption of membrane integrity. nih.gov

Some pyrazole (B372694) derivatives of benzoic acid have shown potent, bactericidal activity against Gram-positive pathogens, including staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. mdpi.com The mode of action for these specific derivatives is suggested to be the permeabilization of the bacterial cell membrane. mdpi.com Furthermore, oxazole (B20620) derivatives of benzoic acid have been reported to possess antibacterial properties. mdpi.com For example, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative exhibited moderate activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, with MIC values of 125 µg/mL. mdpi.com

It has been observed that adding hydroxyl and methoxyl groups to the benzoic acid structure can weaken the antibacterial effect compared to the parent benzoic acid, although exceptions exist depending on the substituent's position. nih.gov Some derivatives have also been shown to limit biofilm formation by E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (MIC/MBC) | Plausible Mode of Action | Reference |

|---|---|---|---|---|

| Benzoic Acid | E. coli O157 | MIC = 1 mg/mL | Membrane disruption, intracellular acidification | nih.gov |

| 2-hydroxybenzoic acid | E. coli O157 | MIC = 1 mg/mL | Membrane disruption, intracellular acidification | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococcus aureus, Enterococcus faecalis | MIC as low as 0.78 μg/mL | Cell membrane permeabilization | mdpi.com |

| 1,3-oxazol-5(4H)-one derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | S. aureus ATCC 6538, B. subtilis ATCC 6683 | MIC = 125 µg/mL | Not specified | mdpi.com |

Antifungal Activity and Target Identification

Benzoic acid and its derivatives are recognized for their antifungal properties. nih.gov Studies on various derivatives have shown activity against a range of phytopathogenic fungi, with a notable effect against species of the Fusarium genus. nih.gov

Derivatives of 2-aminobenzoic acid have demonstrated efficacy against clinical isolates of Candida albicans, including strains resistant to fluconazole. mdpi.comnih.gov These compounds have been shown to inhibit both planktonic growth and biofilm formation. mdpi.comnih.gov The mechanism of action appears to involve the downregulation of genes essential for hyphal growth, adhesion, and ergosterol (B1671047) biosynthesis, such as HWP1, ERG11, and ALS3. mdpi.comnih.gov Similarly, salicylanilide (B1680751) esters of 4-(trifluoromethyl)benzoic acid have been assayed for antifungal activity, showing higher susceptibility in moulds (MIC ≥ 0.49 µmol/L) than in yeasts (MIC ≥ 1.95 µmol/L). mdpi.com

Other heterocyclic derivatives, such as those incorporating an oxazole ring, have also been reported to display antifungal activity. mdpi.com For instance, a 1,3-oxazole derivative containing a phenyl group at the 5-position showed activity against C. albicans. mdpi.com Benzoxazepine derivatives have also been identified as having antifungal properties, working through fungicidal action and inhibition of biofilm formation. researchgate.net

Table 2: Antifungal Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Plausible Target/Mechanism | Reference |

|---|---|---|---|---|

| Piper cumanense-derived Benzoic Acid Derivatives | Fusarium spp. | Active (values not specified) | Not specified | nih.gov |

| 2-Aminobenzoic Acid Derivatives | Candida albicans (Fluconazole-resistant) | Active at sub-MIC concentrations (12.5-50 µg/mL) for biofilm inhibition | Downregulation of HWP1, ERG11, ALS3 genes | mdpi.comnih.gov |

| Salicylanilide esters of 4-(trifluoromethyl)benzoic acid | Moulds (e.g., Aspergillus spp.), Yeasts (Candida spp.) | ≥ 0.49 µmol/L (moulds), ≥ 1.95 µmol/L (yeasts) | Not specified | mdpi.com |

| 1,3-Oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Candida albicans | Moderate activity | Not specified | mdpi.com |

Efficacy Against Mycobacterium tuberculosis (e.g., DHFR, ENR-reductase inhibition)

The core structure of benzoic acid is found in some antitubercular agents, and benzoic acid itself has demonstrated activity against Mycobacterium tuberculosis (Mtb). nih.gov A significant strategy in this area involves the use of benzoic acid derivatives as prodrugs, which can more easily diffuse through the mycobacterial cell membrane before being activated by intracellular esterases. nih.govnih.govresearchgate.net Studies on nitrobenzoate esters have shown promising antitubercular activity. nih.govresearchgate.net

A key target for antitubercular drugs is the enoyl-acyl carrier protein reductase (ENR), known as InhA in Mtb. nih.govnih.govwikipedia.org This enzyme is crucial for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall. frontiersin.org A series of pyrrolidine carboxamides, which share the pyrrolidine ring with the compound of interest, have been identified as potent inhibitors of InhA. nih.gov Optimization of a lead compound from this series resulted in an inhibitor with an IC50 of 90 nM against InhA. nih.gov

Another critical enzyme target is dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA, RNA, and proteins. nih.govresearchgate.netmdpi.com Inhibition of DHFR leads to cell death. mdpi.com A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which are derivatives of 4-(pyrrol-1-yl)benzoic acid, were synthesized and shown to be dual inhibitors of both ENR and DHFR enzymes, exhibiting antitubercular properties. mdpi.com

Table 3: Antitubercular Activity and Enzyme Inhibition by Related Derivatives

| Derivative Class | Target Enzyme | Organism | Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine Carboxamides | InhA (ENR) | Mycobacterium tuberculosis | IC50 = 90 nM (optimized compound) | nih.gov |

| Phenyl and hexyl nitrobenzoate esters | Not specified (prodrugs) | Mycobacterium tuberculosis | MIC as low as 0.010 mM | researchgate.net |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | DHFR & ENR | Mycobacterium tuberculosis | Appreciable inhibitory action | mdpi.com |

Enzyme Modulation and Receptor Binding Studies

Phosphodiesterase (PDE) Inhibition (e.g., PDE4 Isotype Selectivity)

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses inflammatory responses. While direct studies on this compound are limited, other heterocyclic compounds have been developed as potent PDE4 inhibitors. For example, YM976, a pyrido[2,3-d]pyrimidin-2(1H)-one derivative, is a potent and selective PDE4 inhibitor with an IC50 of 2.2 nM. nih.gov This demonstrates that heterocyclic structures can be effective scaffolds for PDE4 inhibition. Such inhibitors are investigated for their anti-inflammatory and anti-allergic potential. nih.gov

Other Enzymatic Targets and Protein-Ligand Interactions

Derivatives of benzoic acid have been investigated for their interaction with various other enzymatic targets.

Anti-apoptotic Proteins: 2,5-Substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins have a prominent hydrophobic groove, and ligands with sufficient lipophilicity are required to bind with high affinity. nih.gov Molecular docking studies show that these benzoic acid derivatives can fit into this hydrophobic pocket. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Some 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which are structurally related heterocyclic compounds, have been identified as multi-target anti-inflammatory agents that inhibit carbonic anhydrase, COX-2, and 5-LOX enzymes. nih.govsemanticscholar.org The design of these compounds often aims for selectivity for the COX-2 isoform over COX-1 to reduce gastrointestinal side effects. mdpi.com

Hydrogen Bonding Interactions: The parent compound, 4-(2-Oxopyrrolidin-1-yl)benzoic acid, has been noted as a hydrogen bonding inhibitor used in studies of protein cavities. biosynth.com It has been shown to interact with glutathione (B108866) and prostaglandin (B15479496) D2 and can form hydrogen bonds with water molecules within protein binding sites. biosynth.com

Immunomodulatory and Anti-Allergic Applications

The potential for immunomodulatory and anti-allergic effects of this compound derivatives is primarily linked to the inhibition of enzymes like PDE4. nih.gov PDE4 inhibitors suppress the activity of immune cells and the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). nih.gov By increasing intracellular cAMP, these inhibitors can modulate inflammatory pathways, which forms the basis for their application in inflammatory and allergic conditions. For example, the PDE4 inhibitor YM976 demonstrated anti-inflammatory activity in animal models of pleurisy by inhibiting the infiltration of inflammatory cells. nih.gov

Furthermore, the inhibition of enzymes like COX-2 and 5-LOX by related heterocyclic derivatives points to a direct anti-inflammatory mechanism, which is a form of immunomodulation. nih.govsemanticscholar.org These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and allergic responses.

Role in Enhancing Monoclonal Antibody Production in Cell Cultures

The production of monoclonal antibodies (mAbs) is a cornerstone of modern biotechnology and medicine. Researchers are continually seeking methods to improve the efficiency of mAb production in cell cultures, such as those using Chinese hamster ovary (CHO) cells. nih.govnih.gov Chemical additives can be used to enhance cell-specific productivity. nih.gov

In this context, a derivative of this compound, namely 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB) , has been identified as a compound that can increase monoclonal antibody production in recombinant CHO cell cultures. nih.govnih.govplos.org A screening of 23,227 chemicals found that MPPB, originally developed as an anti-tuberculosis compound, stimulated mAb production. nih.govresearchgate.net

The mechanism by which MPPB enhances mAb production involves several cellular changes. Studies have shown that the addition of MPPB to the cell culture suppressed cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP). nih.govnih.govresearchgate.net This suggests a shift in cellular metabolism towards a more efficient state for protein production, even as cell proliferation is slowed. Specifically, in fed-batch cultures, MPPB led to a 1.5-fold increase in mAb production compared to control conditions. plos.org

Furthermore, MPPB was observed to affect the N-glycan profile of the monoclonal antibodies produced. nih.govnih.gov Specifically, it suppressed the galactosylation of the mAbs, which is a critical quality attribute for therapeutic antibodies. nih.govnih.gov This finding indicates that derivatives of this chemical class could potentially be used not only to increase the yield but also to control the quality of therapeutic monoclonal antibodies.

A structure-activity relationship study was conducted to identify the most effective part of the MPPB molecule. The investigation revealed that the 2,5-dimethylpyrrole moiety was the most active chemical structure for enhancing cell-specific productivity. nih.govnih.gov This suggests that further optimization of 2,5-dimethylpyrrole derivatives could lead to even more significant improvements in the production and quality control of monoclonal antibodies. nih.govnih.gov

| Compound/Derivative Name | Cell Line | Key Findings | Reference |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) | Recombinant Chinese hamster ovary (CHO) cells | Increased monoclonal antibody production; suppressed cell growth; increased cell-specific glucose uptake and intracellular ATP. | nih.gov, nih.gov, researchgate.net, plos.org |

| 2,5-dimethylpyrrole | Recombinant Chinese hamster ovary (CHO) cells | Identified as the most effective partial structure of MPPB for enhancing cell-specific productivity. | nih.gov, nih.gov |

Other Emerging Biological Activities and Potential Therapeutic Relevance

The pyrrolidinone scaffold, which is central to this compound, is a recurring motif in compounds with a wide range of biological activities. scilit.com This has made it an attractive starting point for the development of new therapeutic agents. scilit.com While specific studies on this compound are not abundant, research on related pyrrolidinone derivatives highlights several areas of potential therapeutic relevance.

Anticancer and Antimicrobial Activities: Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities. For example, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid bearing azole, diazole, and hydrazone moieties have shown promise. Some of these compounds exhibited potent anticancer activity against A549 lung cancer cells. Furthermore, a derivative with a 5-nitrothiophene substituent demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.

Anti-inflammatory and Analgesic Activities: Other research has focused on the synthesis of new pyrrolidine derivatives to explore their potential as anti-inflammatory and analgesic agents. In one study, N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide was condensed with substituted anilines to create novel compounds. nih.gov Subsequent in vivo testing in laboratory animals showed that some of these derivatives exhibited significant anti-inflammatory and analgesic effects, suggesting they could be lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The versatility of the pyrrolidinone ring, with its capacity for stereochemical diversity and its presence in numerous natural products, continues to make it a valuable scaffold in drug discovery. nih.gov The biological activities observed in its derivatives underscore the potential for developing novel therapeutics for a variety of diseases. scilit.com

| Compound Class | Biological Activity | Key Findings |

| 5-Oxopyrrolidine derivatives | Anticancer, Antimicrobial | Potent activity against A549 lung cancer cells; selective activity against multidrug-resistant Staphylococcus aureus. |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Anti-inflammatory, Analgesic | Exhibited significant anti-inflammatory and analgesic effects in animal models. |

| Pyrrolidinone derivatives in general | Various | The scaffold is found in compounds with antibacterial, antifungal, anticancer, and anticonvulsant properties. |

Computational Chemistry and in Silico Modeling of 4 2 Oxo Pyrrolidin 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid. These methods provide a robust framework for examining the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G, are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Theoretical Geometric Parameters for a Representative Benzoic Acid Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.40 | 118 - 121 |

| C-N | ~1.45 | - |

| C=O (pyrrolidinone) | ~1.23 | - |

| C-O (acid) | ~1.35 | - |

| C=O (acid) | ~1.22 | - |

| O-H (acid) | ~0.97 | - |

| C-N-C | - | ~125 |

| C-C-O (acid) | - | ~118 |

| O-C=O (acid) | - | ~123 |

Note: These are generalized values for a representative benzoic acid derivative and are intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For related benzoic acid derivatives, these energy gaps have been calculated to understand their reactivity profiles. niscpr.res.inresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or poor in electrons. In the MEP map of this compound, the electronegative oxygen atoms of the carboxyl and lactam groups would exhibit a negative potential (red regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxyl group, would show a positive potential (blue regions), marking them as sites for nucleophilic attack.

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which quantifies the strength of the interaction between the ligand and the protein. A more negative value typically indicates a stronger binding. These simulations also identify the key amino acid residues in the protein's active site that are involved in the interaction. For instance, studies on similar benzoic acid derivatives have shown interactions with key residues in the active sites of enzymes like carbonic anhydrase. niscpr.res.inniscpr.res.in The interactions are often a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | His94, His96, Thr199, Tyr204 |

| Types of Interactions | Hydrogen bonding, π-π stacking |

Note: This data is for a representative benzoic acid derivative and a specific protein target. The binding characteristics of this compound would depend on the specific protein it is docked with.

Docking studies provide a detailed three-dimensional view of how this compound would fit into the binding site of a protein. The analysis reveals the specific orientation (pose) of the ligand and the nature of the intermolecular interactions. The carboxylic acid group is a common motif for forming hydrogen bonds with polar residues like serine, threonine, or histidine. The pyrrolidinone ring can participate in hydrophobic interactions, while the benzene (B151609) ring can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior